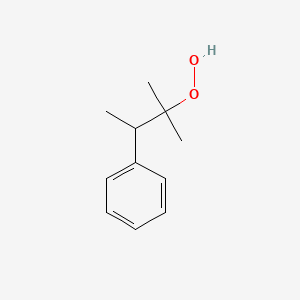
2-Methyl-3-phenylbutane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methyl-3-phenylbutane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylbutane-2-peroxol typically involves the reaction of 2-methyl-3-phenylbutanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently undergoes rearrangement to form the desired peroxide compound. The reaction conditions often include:
Temperature: 0-25°C
Catalyst: Sulfuric acid or another strong acid
Solvent: Acetone or another suitable organic solvent
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and control of reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-Methyl-3-phenylbutane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxide group can yield alcohols or hydrocarbons.
Substitution: The peroxide group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of functionalized derivatives with various substituents.
科学研究应用
2-Methyl-3-phenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying peroxide reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon peroxide cleavage.
Industry: Utilized in polymerization reactions and as a curing agent for resins and elastomers.
作用机制
The mechanism of action of 2-Methyl-3-phenylbutane-2-peroxol involves the cleavage of the peroxide bond (-O-O-), leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and alkoxy radicals (RO•). These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-Methyl-3-phenylbutane-2-ol: An alcohol derivative with similar structural features but lacking the peroxide group.
Benzoyl peroxide: A widely used organic peroxide with similar reactivity but different structural characteristics.
Cumene hydroperoxide: Another organic peroxide with comparable applications in oxidation reactions.
Uniqueness
2-Methyl-3-phenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides
属性
CAS 编号 |
79889-15-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
(3-hydroperoxy-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H16O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChI 键 |
DCMHDMKKVILMAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(C)(C)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



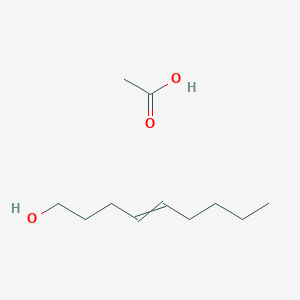
![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)
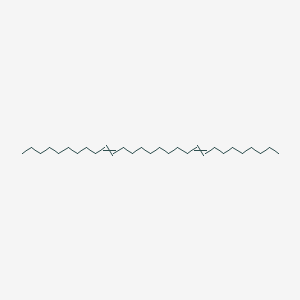
![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
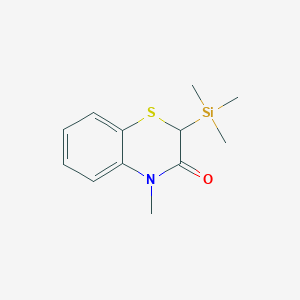
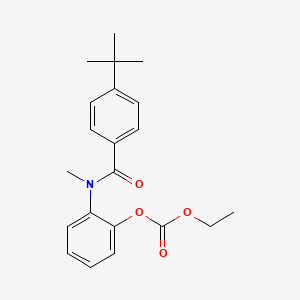
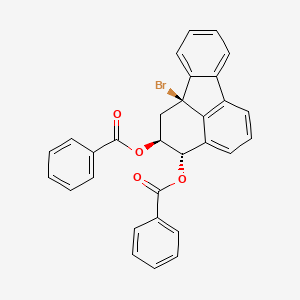
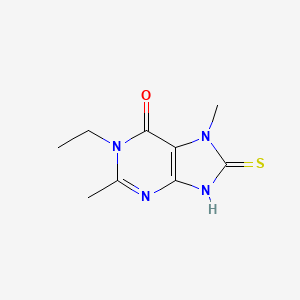

![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)



